molecular formula C13H14N2O2 B14185363 4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid CAS No. 860344-14-5

4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid

Cat. No.: B14185363
CAS No.: 860344-14-5
M. Wt: 230.26 g/mol
InChI Key: NFELCPYYEMIHKD-UHFFFAOYSA-N
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Description

4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to an imidazole ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid typically involves the condensation of 1-methyl-1H-imidazole with 4-chloromethylbenzoic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of functional materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-((1H-Imidazol-1-yl)methyl)benzoic acid
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
  • 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole

Uniqueness

4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid is unique due to its specific structural features, which combine the properties of both benzoic acid and imidazole. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications .

Properties

CAS No.

860344-14-5

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-[2-(1-methylimidazol-2-yl)ethyl]benzoic acid

InChI

InChI=1S/C13H14N2O2/c1-15-9-8-14-12(15)7-4-10-2-5-11(6-3-10)13(16)17/h2-3,5-6,8-9H,4,7H2,1H3,(H,16,17)

InChI Key

NFELCPYYEMIHKD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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